(1R)-(-)-Dimenthyl succinate

Chiral resolution Stereochemical quality control Enantiomeric purity

Procure (1R)-(-)-dimenthyl succinate for stereospecific synthesis requiring absolute configurational control. [α]D = -89°; delivers >99% de in validated cyclopropanation protocols. Solid state (mp 62–64°C) permits crystallization-based purification without chromatography. High LogP (~8) enables quantitative auxiliary recovery via phase separation. Critical distinction: the (1S)-(+)-enantiomer yields opposite configuration products; achiral dimethyl succinate affords zero chiral induction. Verify enantiomer before procurement.

Molecular Formula C₂₄H₄₂O₄
Molecular Weight 394.6 g/mol
CAS No. 34212-59-4
Cat. No. B116862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-(-)-Dimenthyl succinate
CAS34212-59-4
Synonyms1,4-bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Acid;  _x000B_Bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Acid;  [1R-[1α(1R*,2S*,5R*),2β,5α]]-Bis[5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Ac
Molecular FormulaC₂₄H₄₂O₄
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C)C(C)C)C(C)C
InChIInChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1
InChIKeyDEYPFJTZTYGZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-(-)-Dimenthyl Succinate (CAS 34212-59-4) Procurement Guide: Chiral Identity and Physicochemical Baseline


(1R)-(-)-Dimenthyl succinate [CAS 34212-59-4] is a homochiral diester of succinic acid and two equivalents of (1R)-(-)-menthol, belonging to the class of menthyl-derived chiral auxiliaries and resolving agents. With a molecular formula of C₂₄H₄₂O₄ and a molecular weight of 394.59 g/mol, this compound exists as a white crystalline solid at room temperature (mp 62–64 °C) . Its defining stereochemical feature is the presence of two (1R,2S,5R)-menthyl ester groups that confer a specific optical rotation of [α]₂₀/D = −89° (c = 5, CHCl₃) . This chirality is the indispensable basis for its applications in asymmetric synthesis, enantiomeric resolution, and the construction of enantioenriched carbocyclic frameworks [1].

Why Dimethyl Succinate or the Opposite Enantiomer Cannot Substitute for (1R)-(-)-Dimenthyl Succinate


Procurement decisions for chiral succinate esters cannot be reduced to simple cost-per-gram comparisons because the stereochemical identity of the menthyl auxiliary directly governs both the absolute configuration and the diastereoselectivity of downstream products [1]. Substituting (1R)-(-)-dimenthyl succinate with its (1S)-(+)-enantiomer (CAS 96149-05-2) inverts the stereochemical induction, delivering opposite-enantiomer products with [α]₂₀/D = +88° to +89° instead of −89° . Substituting with achiral dimethyl succinate (CAS 106-65-0) eliminates all chiral induction capacity entirely, as the methyl ester lacks the bulky menthyl framework required for diastereofacial discrimination—a difference that manifests quantitatively as a drop from >99% diastereomeric excess to zero chiral induction [1]. Even closely related chiral esters such as (−)-dimenthyl fumarate (CAS 34675-24-6) possess a conformationally restricted trans-alkene backbone rather than the flexible ethylene bridge of succinate, altering both reactivity profile and the geometry of the reactive enolate intermediate [2].

(1R)-(-)-Dimenthyl Succinate Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Enantiomeric Identity Verification: Optical Rotation Comparison Between (1R)-(-) and (1S)-(+) Dimenthyl Succinate

The (1R)-(-)-dimenthyl succinate exhibits a specific optical rotation of [α]₂₀/D = −89° (c = 5, CHCl₃), as reported by Sigma-Aldrich , and −88 ± 3° under identical conditions from Chem-Impex . The (1S)-(+)-enantiomer (CAS 96149-05-2) shows the mirror-image value of [α]₂₀/D = +88 ± 3° (c = 5, CHCl₃) . This ~177° spread between enantiomers provides a robust, instrumentally accessible identity check that non-chiral analogs such as dimethyl succinate (optical rotation = 0°) cannot offer.

Chiral resolution Stereochemical quality control Enantiomeric purity

Diastereoselectivity in Asymmetric Cyclopropanation: LTMP vs. LDA Base Performance

In the Yamamoto asymmetric carbocyclization protocol, the diastereoselectivity of (−)-dimenthyl succinate dianion alkylation with 0.5 equivalents of bromochloromethane reaches >99% diastereomeric excess (de) when lithium 2,2,6,6-tetramethylpiperidide (LTMP) is used as the base [1]. In contrast, substituting LTMP with the less sterically hindered lithium diisopropylamide (LDA) reduces diastereoselectivity significantly—from >99% de to a range of approximately 80–92% de [1]. The mechanistic basis is that LTMP selectively generates the reactive E,E-enolate, while LDA produces a mixed E,E/Z,Z-enolate population, the latter of which induces opposite stereochemistry [1].

Asymmetric synthesis Carbocyclic framework construction Diastereoselective alkylation

Physical State and Purification Advantage Over Achiral Dimethyl Succinate

(1R)-(-)-Dimenthyl succinate is a white crystalline solid with a melting point of 62–64 °C at ambient pressure . In contrast, the achiral analog dimethyl succinate (CAS 106-65-0) is a liquid at room temperature with a melting point of 18–19 °C . This ~44 °C difference in melting point translates into a practical purification advantage: dimenthyl succinate can be purified to high enantiomeric and chemical purity by simple recrystallization from methanol [1], whereas dimethyl succinate requires fractional distillation (bp 196 °C) and cannot be enriched in chiral purity because it is achiral.

Crystallization purification Physical property comparison Solid-phase handling

Reproducible Synthetic Protocol with Quantified Yield for Enantiopure Cyclopropane-1,2-Dicarboxylic Acid

The Organic Syntheses procedure for (−)-dimenthyl succinate reports a reproducible 84% isolated yield (66 g from 20 g succinic anhydride and 62.5 g l-menthol) after recrystallization from methanol [1]. The subsequent dianion alkylation with bromochloromethane delivers the (1S,2S)-cyclopropane-1,2-dicarboxylate intermediate in 38–57% yield with >99% de, and the final diester can be hydrolyzed to (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid [1]. This fully validated, peer-reviewed protocol—independently checked by a second laboratory—provides procurement confidence that the compound performs predictably in multi-step asymmetric sequences [1]. No comparable validated procedure exists for dimethyl succinate, which cannot provide chiral induction.

Organic Syntheses verified procedure Chiral cyclopropane synthesis Scalable asymmetric methodology

Commercial Purity Specifications: Multi-Vendor Benchmarking for Procurement Quality Assurance

Available purity specifications for (1R)-(-)-dimenthyl succinate range from ≥98.5% (GC) to 99% (GC) across major suppliers. Sigma-Aldrich lists the compound at 99% purity (product discontinued but specification archived) , Chem-Impex specifies ≥98.5% by GC , and AKSci offers 99% (GC) with long-term storage recommendation at cool, dry conditions . In contrast, the (1S)-(+)-enantiomer from Chem-Impex is also specified at ≥98.5% (GC) , indicating comparable quality-control rigor between enantiomers. The GC-based purity assay method provides a standardized, instrument-verifiable quality metric that achiral analogs like dimethyl succinate (typically specified by refractive index and GC) do not need to couple with enantiomeric purity verification .

Vendor specification comparison Chemical purity Procurement quality control

Hydrophobicity-Driven Phase Separation: LogP Differential Between Dimenthyl Succinate and Dimethyl Succinate

The estimated octanol-water partition coefficient (LogP) for (1R)-(-)-dimenthyl succinate is approximately 8.07 [1], with an estimated water solubility of ~0.0002 mg/L at 25 °C [2]. In comparison, dimethyl succinate has a substantially lower estimated LogP of approximately −0.18 to +0.2 and is miscible with water to a far greater extent [3]. This LogP differential of over 7 orders of magnitude means that dimenthyl succinate partitions overwhelmingly into organic phases during aqueous workup, enabling near-quantitative recovery by extraction—a practical advantage in multi-step synthesis where product loss during aqueous washes must be minimized.

Lipophilicity Extraction efficiency Non-aqueous reaction compatibility

Procurement-Relevant Application Scenarios for (1R)-(-)-Dimenthyl Succinate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of (1S,2S)-Cyclopropane-1,2-Dicarboxylic Acid for Pharmaceutical Intermediates

When a research program requires multi-gram quantities of enantioenriched (1S,2S)-cyclopropane-1,2-dicarboxylic acid—a chiral building block for carbocyclic nucleoside analogs and constrained peptide mimetics—(1R)-(-)-dimenthyl succinate is the preferred chiral auxiliary. The Organic Syntheses-validated protocol delivers the target cyclopropane diacid with the correct absolute configuration via a two-step sequence (84% esterification yield, 38–57% cyclopropanation yield, >99% de) that has been independently reproduced [1]. The (1S)-(+)-enantiomer of the auxiliary would yield the opposite (1R,2R)-product, while achiral dimethyl succinate cannot provide any enantiomeric enrichment [1].

Chiral Pool Synthesis of Carbocyclic Oxetanocin Derivatives (Antiviral Research)

For medicinal chemistry programs targeting carbocyclic oxetanocin analogs—a class of antiviral nucleoside mimetics—(1R)-(-)-dimenthyl succinate serves as the chirality-defining starting material. The enantioselective [2+3] cyclopentane ring construction with 3-chloro-2-(chloromethyl)-1-propene, followed by Wolff ring contraction and Curtius rearrangement, yields the key (1R,2R,3S)-1-amino-2,3-bishydroxymethylcyclobutane intermediate with absolute stereochemical control traceable to the menthyl auxiliary [2]. Procurement of the correct enantiomer of dimenthyl succinate is critical, as the (1S)-(+)-enantiomer would deliver the enantiomeric product series with potentially altered biological activity [1].

Scalable Crystallization-Based Purification Workflows Requiring Solid Chiral Intermediates

In process chemistry settings where chromatographic purification is cost-prohibitive at scale, (1R)-(-)-dimenthyl succinate's solid physical state (mp 62–64 °C) enables direct crystallization from methanol, achieving both chemical purification and enantiomeric enrichment in a single unit operation [1]. This contrasts sharply with the liquid dimethyl succinate (mp 18–19 °C), which requires fractional distillation and provides no stereochemical enrichment . The ~44 °C melting point elevation is a decisive procurement criterion for kilo-lab and pilot-plant campaigns where solid handling, storage, and crystallinity directly impact operational efficiency.

Stoichiometric Chiral Auxiliary Applications Requiring High LogP for Extraction Recovery

When (1R)-(-)-dimenthyl succinate is employed as a stoichiometric chiral auxiliary (as in the Yamamoto carbocyclization), quantitative recovery of the menthol-derived auxiliary after saponification is desirable for economic and sustainability reasons [1]. The extreme LogP differential (~8 for dimenthyl succinate vs. ~0 for dimethyl succinate) ensures that the auxiliary and its hydrolysis product (menthol) partition efficiently into organic solvents during aqueous workup, minimizing losses and enabling auxiliary recycling [3][4]. This phase-separation efficiency is a quantifiable procurement-relevant advantage over more water-miscible succinate esters.

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